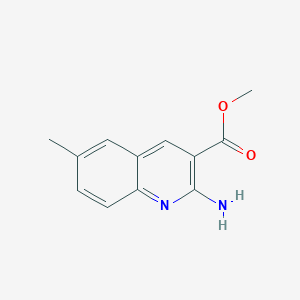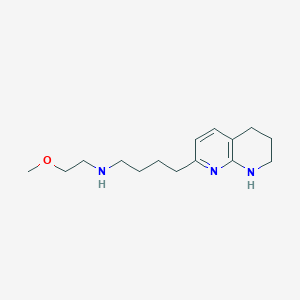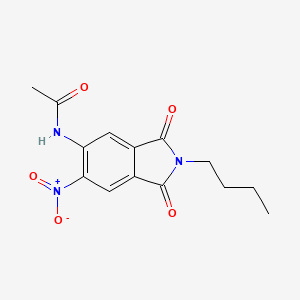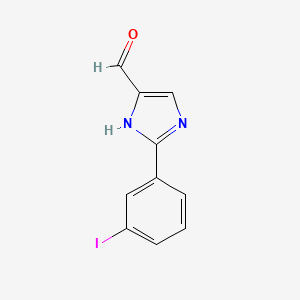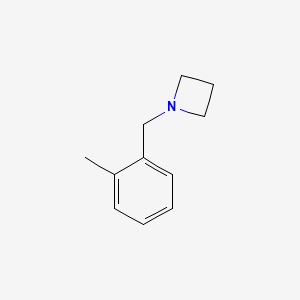
1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) typically involves the condensation of appropriate diamines with dicarboxylic acids or their derivatives. One common method involves the reaction of 2,2’-(propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid) with suitable amidine precursors under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, thereby inhibiting their function. This interaction can lead to the disruption of essential cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Propane-1,3-diyl)bis(1-methyl-1H-benzo[d]imidazol-5-amine): Similar structure but with different functional groups.
2,2’-(Propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid): Precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
66639-24-5 |
|---|---|
Formule moléculaire |
C19H20N8 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)propyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H20N8/c20-18(21)10-4-6-12-14(8-10)26-16(24-12)2-1-3-17-25-13-7-5-11(19(22)23)9-15(13)27-17/h4-9H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27) |
Clé InChI |
JSWDSBAWSDFTEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




